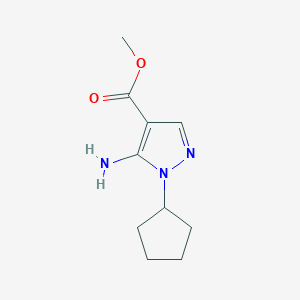![molecular formula C20H18ClFO7 B2869526 Methyl 2-[2-(2-chloro-6-fluorobenzyl)-4-formyl-3-(2-methoxy-2-oxoethoxy)phenoxy]acetate CAS No. 303994-40-3](/img/structure/B2869526.png)
Methyl 2-[2-(2-chloro-6-fluorobenzyl)-4-formyl-3-(2-methoxy-2-oxoethoxy)phenoxy]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 2-[2-(2-chloro-6-fluorobenzyl)-4-formyl-3-(2-methoxy-2-oxoethoxy)phenoxy]acetate” is a chemical compound . It is also known as "methyl 2-{2-[(2-chloro-6-fluorophenyl)methyl]-4-formyl-3-(2-methoxy-2-oxoethoxy)phenoxy}acetate" .
Synthesis Analysis
The synthesis of this compound might involve the use of 2-chloro-6-fluorobenzyl chloride as an alkylating reagent . This reagent has been used in the synthesis of 3-benzylsulfanyl derivatives of 1,2,4-triazole and 4-methyl-1,2,4-triazole .Scientific Research Applications
Synthesis of Complex Molecules
The compound's structure, featuring various functional groups such as ether, ester, aldehyde, and halogens, suggests its potential as an intermediate in the synthesis of complex organic molecules. For instance, halogenated aromatic compounds are crucial in the development of mixed-valence oxovanadium complexes with potential applications in catalysis and material science (Mondal et al., 2005). Similarly, the presence of ether and ester functionalities indicates the compound's potential use in creating ligands for metal coordination, influencing the synthesis of metal-organic frameworks (MOFs) and coordination polymers with applications in gas storage, separation technologies, and catalysis.
Material Science Applications
The structural motifs present in the compound, particularly the ether and ester linkages, align with research on novel materials, including polymers and organic light-emitting diodes (OLEDs). Research into similar compounds has shown applications in the development of fluoroionophores, indicating potential utility in the design of fluorescent materials for sensing applications or as components in OLED devices (Hong et al., 2012).
Biological Research
While direct applications in biology and medicine are not highlighted due to the exclusion criteria regarding drug use, dosage, and side effects, the structural complexity and functional groups present in the compound suggest potential for study within bioconjugate chemistry. For example, compounds with similar functionalities have been explored for the development of chemosensors and bioimaging agents, which are crucial in biological research for detecting metal ions or specific biological molecules within cells (Dey et al., 2016).
Safety and Hazards
properties
IUPAC Name |
methyl 2-[2-[(2-chloro-6-fluorophenyl)methyl]-4-formyl-3-(2-methoxy-2-oxoethoxy)phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClFO7/c1-26-18(24)10-28-17-7-6-12(9-23)20(29-11-19(25)27-2)14(17)8-13-15(21)4-3-5-16(13)22/h3-7,9H,8,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORJNRQYQCCAGAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=C(C(=C(C=C1)C=O)OCC(=O)OC)CC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClFO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-ethoxyphenyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2869448.png)


![N-(3-chloro-4-methylphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2869453.png)

![(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetic acid](/img/structure/B2869455.png)


![2-{[1-(Isoquinoline-1-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2869460.png)
![2-[(2-Methylbenzyl)sulfanyl]quinoxaline](/img/structure/B2869461.png)

![N-(2,4-dimethylphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2869466.png)